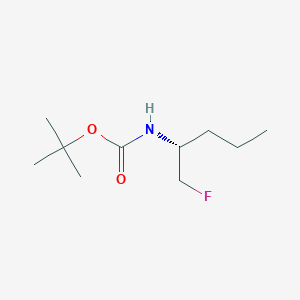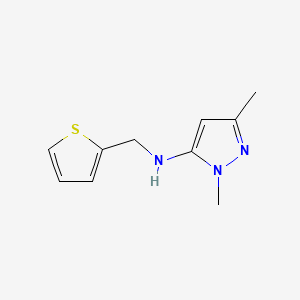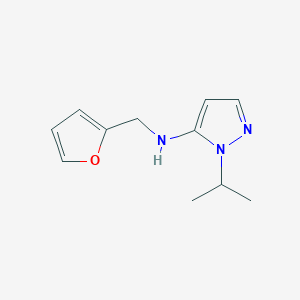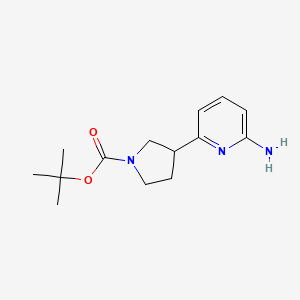![molecular formula C15H13N3O2 B11729852 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11729852.png)
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a dimethylamino group, and a propanedinitrile moiety, making it a subject of interest in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with a suitable aldehyde, followed by the introduction of a dimethylamino group through nucleophilic substitution. The final step involves the addition of a propanedinitrile group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The benzodioxole ring and dimethylamino group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
- Diethyl malonate
- Bisacodyl related compound C
Uniqueness
Compared to similar compounds, 2-[1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-ylidene]propanedinitrile stands out due to its unique combination of functional groups. The presence of the benzodioxole ring and the dimethylamino group provides distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-[1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)6-5-13(12(8-16)9-17)11-3-4-14-15(7-11)20-10-19-14/h3-7H,10H2,1-2H3 |
Clé InChI |
BDIGNMZSHKPBLK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729769.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729779.png)
![[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729788.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11729791.png)
![2(3H)-Furanone, 3-[(dimethylamino)methylene]dihydro-, (3E)-](/img/structure/B11729801.png)




![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
![Methoxy[(thiophen-3-yl)methylidene]amine](/img/structure/B11729843.png)

![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
